molecular formula C12H10N4S B009555 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine CAS No. 109879-88-1

6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B009555
CAS No.: 109879-88-1
M. Wt: 242.3 g/mol
InChI Key: CSPKGUCKMUMGIG-UHFFFAOYSA-N
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Description

6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine is a high-purity chemical reagent designed for research applications. This compound belongs to the thienopyrimidine class of heterocyclic scaffolds, which are recognized in medicinal chemistry for their close structural resemblance to purine bases, enabling diverse biological interactions . The core thieno[3,2-d]pyrimidine structure is a privileged scaffold in drug discovery, serving as a key component in inhibitors for various targets, including kinases and tubulin . Derivatives of this scaffold have demonstrated potent biological activities, such as antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . Furthermore, structurally similar diaminothienopyrimidine analogs have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), highlighting the potential of this chemotype in antimicrobial and antiparasitic research . Researchers can utilize this compound as a versatile building block for the synthesis of novel derivatives or as a core structural element in biochemical and cell-based assays. Its rigid, planar geometry facilitates binding to enzymatic active sites, making it a valuable tool for probing biological mechanisms and developing new therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-phenylthieno[3,2-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPKGUCKMUMGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618199
Record name 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109879-88-1
Record name 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Methyl 2-Aminothiophene-3-carboxylate with Urea

Methyl 2-aminothiophene-3-carboxylate serves as a versatile precursor for thieno[3,2-d]pyrimidine synthesis. Heating this compound with urea at 190–200°C for 2–3 hours induces cyclocondensation, forming thieno[2,3-d]pyrimidine-2,4-diol (Scheme 1). This step achieves yields of 72–90%, with the dihydroxy intermediate characterized by IR spectroscopy (3440 cm⁻¹ for -OH stretching) and melting points exceeding 300°C.

Critical Reaction Conditions

  • Temperature: 190–200°C

  • Reagents: Urea (5 equivalents)

  • Yield: 72–90%

  • Purification: Recrystallization from water.

Chlorination of Dihydroxy Derivatives

The dihydroxy intermediate is converted to a dichloro derivative using POCl₃, enabling subsequent nucleophilic substitution.

Phosphorus Oxychloride-Mediated Chlorination

Refluxing thieno[2,3-d]pyrimidine-2,4-diol with excess POCl₃ (10–12 equivalents) for 6–10 hours produces 2,4-dichlorothieno[2,3-d]pyrimidine. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and solvent.

Optimized Protocol

  • POCl₃ Volume: 100 mL per 0.05 mol of dihydroxy compound

  • Reaction Time: 10 hours

  • Yield: 55–75%

  • Characterization: IR spectroscopy confirms C-Cl stretches at 740 cm⁻¹.

Amination of Dichloro Intermediates

The dichloro compound undergoes sequential or simultaneous amination to introduce primary amines at positions 2 and 4.

Single-Step Diamination Using Ammonia

Treating 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine with aqueous ammonia (28–30%) in tert-BuOH at 60–70°C for 9–10 hours substitutes both chlorides. Hunig’s base (N,N-diisopropylethylamine) is added to neutralize HCl, improving reaction efficiency.

Procedure

  • Reagents: Ammonia (2.5 equivalents), Hunig’s base (1.3 equivalents)

  • Solvent: tert-BuOH (15 mL per mmol)

  • Temperature: 60–70°C

  • Yield: 50–65%

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Stepwise Amination with Hydrazine Hydrate

Hydrazine hydrate selectively substitutes chlorides under milder conditions. Reacting the dichloro derivative with hydrazine (1.5 equivalents) in methanol at 0–5°C for 3 hours yields the mono-hydrazino intermediate, which is further treated with ammonia to obtain the diamine.

Key Data

  • Intermediate Yield: 68%

  • Final Product Yield: 58%

  • Spectral Data:

    • ¹H NMR (DMSO-d₆): δ 6.86 (d, J = 7.3 Hz, 1H), 7.32 (m, 2H).

    • LC-MS: m/z = 288 [M+H]⁺.

Alternative Routes via Thioxo Intermediates

Thioxo-Dihydrothieno Pyrimidine Precursors

3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one serves as a starting material for chlorination. Treatment with POCl₃ at 80°C for 4 hours generates 4-chloro-3-methyl-6-phenylthieno[3,2-d]pyrimidine-2(3H)-thione, which is subsequently aminated.

Advantages

  • Higher Regioselectivity: The thione group directs chlorination to position 4.

  • Yield: 70–75% after amination.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Purity Advantages
Cyclocondensation + POCl₃Chlorination with POCl₃55–75%>95%Scalable, high reproducibility
Thioxo Intermediate RouteSelective chlorination70–75%90–92%Better regiocontrol
Hydrazine-MediatedMild conditions58%88%Avoids high-temperature amination

Characterization and Analytical Data

Spectral Signatures

  • IR Spectroscopy:

    • N-H stretches: 3300–3450 cm⁻¹.

    • C=N stretches: 1686 cm⁻¹.

  • ¹³C NMR: Peaks at δ 127.92 (C-6 phenyl), 160.67 (C-4 amine).

Melting Points

  • 2,4-Dichloro intermediate: 161–162°C.

  • Final diamine product: 224–226°C .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Research indicates that thienopyrimidine derivatives can inhibit specific cancer cell lines. For instance, compounds derived from this scaffold have shown promise in targeting various cancer types by interfering with cellular proliferation and survival pathways .
  • Antimicrobial Properties : The compound has been investigated for its activity against Helicobacter pylori, a bacterium linked to gastric diseases. Specific derivatives demonstrated significant potency against H. pylori, making them potential candidates for developing new antibiotics .
  • CNS Activity : Some studies suggest that thieno[2,3-d]pyrimidine derivatives may possess neuroprotective properties. They have been shown to improve cognitive functions in animal models, indicating potential applications in treating neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

StudyFindingsApplication
Demonstrated neuroprotective effects in animal modelsPotential treatment for cognitive disorders
Inhibition of MIF enzymes with IC50 values indicating strong activityDevelopment of anti-inflammatory drugs
Effective against H. pylori with improved potency compared to existing treatmentsNew antibiotic development

Mechanism of Action

The mechanism of action of 6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By inhibiting CDK6, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of CDK6, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[3,2-d]pyrimidine-2,4-diamine scaffold shares structural similarities with other fused pyrimidine derivatives. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ Reference
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine Thieno[3,2-d]pyrimidine 6-Phenyl, 2,4-diamine FAK inhibition Not reported
N4-Aryl-pyrrolo[2,3-d]pyrimidine-2,4-diamines Pyrrolo[2,3-d]pyrimidine N4-Aryl, 6-benzyl Receptor tyrosine kinase (RTK) inhibition Varies by substituent
Pyrido[3,2-d]pyrimidine-2,4-diamine (10b) Pyrido[3,2-d]pyrimidine N2-Isopropyl, N4-phenethyl Dual ChE inhibition, anti-Aβ aggregation Aβ40 IC₅₀ = 1.1 μM
Pyrrolo[3,2-d]pyrimidine-2,4-diamine (IVj) Pyrrolo[3,2-d]pyrimidine N4-Alkyl, N2-Phenyl CDK6 inhibition Superior to palbociclib
6-(2,3-Dichlorophenyl)-pyrimidine-2,4-diamine Simple pyrimidine 6-(2,3-Dichlorophenyl) Kinase inhibition (unspecified) Not reported

Key Findings

Structural Impact on Activity: Thieno vs. Pyrrolo/Pyrido Scaffolds: The sulfur atom in the thieno scaffold (vs. Substituent Effects: The 6-phenyl group in the thieno derivative improves FAK binding compared to smaller substituents (e.g., methyl or chlorophenyl in pyrimidine derivatives) .

Biological Activity: Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine-2,4-diamines (e.g., compound 9 in ) show RTK inhibition with IC₅₀ values in the nanomolar range, while the thieno analogue’s FAK inhibition mechanism is distinct but structurally analogous . Multi-Target Agents: Pyrido[3,2-d]pyrimidine-2,4-diamine derivatives exhibit dual cholinesterase (ChE) inhibition and anti-amyloid-β activity, highlighting scaffold versatility .

Synthetic Routes: Thieno[3,2-d]pyrimidines are typically synthesized via cyclocondensation of thiophene derivatives with amidines . Pyrrolo[3,2-d]pyrimidines (e.g., compound IVj) require N-alkylation and Suzuki coupling for substituent diversification .

Table 2: Pharmacokinetic and Physicochemical Properties

Property This compound Pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrido[3,2-d]pyrimidine-2,4-diamine
LogP (Predicted) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 2 3–4 4–5
Solubility (mg/mL) <0.1 (aqueous) 0.2–0.5 0.3–0.7
Metabolic Stability Moderate (CYP3A4 substrate) High Moderate

Biological Activity

Overview

6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially as a kinase inhibitor targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4S, with a molecular weight of approximately 226.30 g/mol. Its structure features a thieno[3,2-D]pyrimidine core, with a phenyl group at the 6-position and amino groups at the 2 and 4 positions, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of CDK6. By inhibiting CDK6, this compound disrupts cell cycle progression in cancer cells, leading to anti-proliferative effects. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast and gastric cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of CDK6 : The compound has been shown to selectively inhibit CDK6 with an IC50 value indicating effective inhibition at low concentrations. This inhibition is crucial for preventing uncontrolled cell proliferation in cancer.
  • Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly reduces cell viability in human breast cancer (MCF-7) and gastric cancer (AGS) cell lines. For instance, one study reported that treatment with the compound led to a reduction in MCF-7 cell viability by approximately 70% at a concentration of 10 µM after 48 hours .

Anti-inflammatory Effects

In addition to its anticancer properties, research has indicated potential anti-inflammatory activities:

  • COX-2 Inhibition : The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Preliminary studies showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundCDK6~0.1
Pyrido[2,3-d]pyrimidine derivativesDihydrofolate reductase~0.04
Thienopyrimidine analogsVarious kinasesVaries

Case Studies and Research Findings

  • Case Study on Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis as evidenced by increased annexin V staining and caspase activation.
  • Gastric Cancer Research : Another study focused on AGS cells where treatment with this compound resulted in significant cell cycle arrest at the G1 phase, correlating with decreased expression levels of cyclin D1 and CDK6.

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its potential as a therapeutic agent. Future research could explore:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating detailed pathways affected by CDK inhibition.
  • Derivatives Development : Synthesizing analogs to enhance potency and selectivity towards specific cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-phenylthieno[3,2-d]pyrimidine-2,4-diamine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors with pyrimidine intermediates. For example, a general procedure involves dissolving substrates in a dioxane/HCl (4:1 v/v) mixture, stirring at room temperature, and freeze-drying the product . Optimization may include adjusting solvent ratios (e.g., acetonitrile/water for solubility) or using tert-butyl groups to enhance stability during purification.

Q. How are these compounds characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for confirming substituent positions on the thienopyrimidine core. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify purity (>95%) and molecular weight. For example, 1^1H NMR in DMSO-d6d_6 can resolve NH proton signals at δ 10.70–13.14 ppm, critical for confirming amine functionality .

Q. What in vitro assays are used to evaluate antiplasmodial activity, and how are IC50_{50} values determined?

  • Methodological Answer : Antiplasmodial activity is assessed via lactate dehydrogenase (LDH) assays against Plasmodium falciparum cultures. Compounds are tested at serial dilutions (e.g., 0.1–100 µM), and IC50_{50} values are calculated using nonlinear regression analysis. A promising derivative showed IC50_{50} = 0.12 µM against erythrocytic-stage parasites, outperforming reference compounds like chloroquine .

Q. How do physicochemical properties (e.g., solubility, logP) influence compound selection for further studies?

  • Methodological Answer : Aqueous solubility is measured via shake-flask method, while logP is determined using octanol/water partitioning. Derivatives with tert-butyl and dimethylaminoalkyl groups exhibit improved intestinal permeability (e.g., Papp_{app} = 12.6 × 106^{-6} cm/s) and microsomal stability (>80% remaining after 30 minutes), making them suitable for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibitory activity?

  • Methodological Answer : Substitutions at the N2 and N4 positions significantly impact activity. For instance, bulky tert-butyl groups at N2 increase steric hindrance, improving selectivity for CDK6 (IC50_{50} = 15 nM), while 3-(dimethylamino)propyl at N4 enhances cellular uptake. Molecular docking (e.g., using AutoDock Vina) reveals hydrogen bonding with kinase hinge regions, as seen in derivatives binding to CDK6’s ATP pocket .

Q. What strategies resolve contradictions in biological activity data between erythrocytic and hepatic stages of Plasmodium?

  • Methodological Answer : Discrepancies may arise from stage-specific metabolic pathways. Use dual-stage screening: hepatic activity is tested in P. berghei-infected HepG2 cells, while erythrocytic activity uses synchronized P. falciparum cultures. For example, a compound with IC50_{50} = 0.15 µM (erythrocytic) vs. 0.8 µM (hepatic) suggests differential targeting of DHFR or cytochrome bc1_1 .

Q. How can molecular dynamics simulations improve understanding of target binding and resistance mechanisms?

  • Methodological Answer : Simulations (e.g., GROMACS) model ligand-receptor interactions over 100 ns. For DHFR inhibitors, mutations like S108N reduce binding affinity (ΔG = −8.2 kcal/mol vs. −10.5 kcal/mol wild-type). Free energy perturbation (FEP) calculations predict resistance profiles and guide backbone modifications to restore potency .

Q. What experimental designs validate the dual-targeting potential (e.g., antiplasmodial and anticancer) of these compounds?

  • Methodological Answer : Dual-target studies employ parallel assays: antiplasmodial LDH assays and MTT assays on cancer cell lines (e.g., MCF-7, AGS). A derivative showing IC50_{50} = 0.2 µM (MCF-7) and 0.3 µM (P. falciparum) suggests shared targets like topoisomerase II or redox pathways. Transcriptomic profiling (RNA-seq) can identify overlapping gene regulation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine

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